molecular formula C12H10BrN3 B1481927 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2090314-54-6

2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1481927
CAS No.: 2090314-54-6
M. Wt: 276.13 g/mol
InChI Key: PFACKZNHJUHLRY-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile (CAS Number: 2090314-54-6) is a specialized organic compound with a molecular formula of C 12 H 10 BrN 3 and a molecular weight of 276.13 g/mol . This molecule features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its widespread pharmacological potential . The structure incorporates two key functional handles: a bromomethyl (-CH 2 Br) group and a nitrile-substituted acetonitrile (-CH 2 CN) side chain. The reactive benzyl bromide site is amenable to nucleophilic substitution reactions, allowing for the introduction of the 3-phenyl-pyrazole core into more complex structures. The polar nitrile group can influence the molecule's physicochemical properties and can also serve as a synthetic intermediate for further functional group transformations. Research Applications and Value: As a pyrazole derivative , this compound is a valuable building block in synthetic and medicinal chemistry , particularly in the discovery and optimization of new bioactive molecules. Pyrazole-containing compounds are frequently explored for their diverse biological activities, which can include anticancer , anti-inflammatory , antibacterial , and antifungal properties. The specific substitution pattern on the pyrazole ring makes it a versatile precursor for generating compound libraries aimed at screening against various therapeutic targets. For instance, structurally similar pyrazole-based molecules have been investigated as potent inhibitors of metabolic enzymes like human lactate dehydrogenase (LDH) , a target of interest in oncology research . Handling and Safety: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a well-ventilated laboratory setting, wearing suitable protective equipment.

Properties

IUPAC Name

2-[4-(bromomethyl)-3-phenylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFACKZNHJUHLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CBr)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The synthesis typically begins with the formation of the pyrazole ring, which is the fundamental scaffold of the target molecule. Commonly, 3-phenyl-1H-pyrazole derivatives are prepared through condensation reactions involving hydrazine derivatives and β-keto esters or related precursors.

  • For example, hydrazine hydrate reacts with ethyl acetoacetate or methyl 3-oxo-phenylbutanoate to yield 3-phenyl-1H-pyrazol-5(4H)-one derivatives with good yields (around 42-90%) after recrystallization.

  • The pyrazole ring can also be functionalized at the 1-position to introduce substituents such as phenyl groups, which are crucial for the final compound structure.

Introduction of the Bromomethyl Group at the 4-Position

The bromomethyl substituent on the pyrazole ring is introduced through a selective bromomethylation reaction. This step is critical for the reactivity and further functionalization of the molecule.

  • A common approach involves the bromination of methyl groups adjacent to the pyrazole ring or the use of bromomethylbenzaldehyde derivatives as intermediates.

  • For instance, bromomethylbenzaldehyde can be synthesized from m-xylene via bis-chloromethylation followed by selective reduction and bromination steps. This intermediate can then be converted to the bromomethyl-substituted pyrazole derivative through nucleophilic substitution or condensation reactions.

  • The bromomethyl group is introduced typically under acidic or neutral conditions, often employing hydrobromic acid in acetic acid or other brominating agents to achieve selective substitution.

Acetonitrile Group Incorporation

The acetonitrile moiety is introduced via alkylation reactions involving halogenated acetonitrile derivatives.

  • Alkylation of the pyrazole nitrogen with bromoacetonitrile or chloroacetonitrile in the presence of bases such as cesium carbonate in acetonitrile solvent is a well-documented method.

  • This reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the halogenated acetonitrile, leading to the formation of the pyrazolylacetonitrile structure.

  • The reaction conditions typically involve refluxing the mixture for extended periods (e.g., 48 hours) to ensure complete conversion.

Alkylation and Isomer Separation

  • Alkylation of 1-alkyl-3-methylpyrazoles with halogenated nitriles often yields mixtures of regioisomeric products (1- and 2-alkylated isomers) in ratios close to 1:0.8. These isomers are separated by chromatographic methods to isolate the desired 1-substituted product without contamination.

  • The purity of the isolated compounds is confirmed by spectroscopic methods such as ^1H and ^13C NMR.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Hydrazine hydrate + β-keto ester (e.g., ethyl acetoacetate), reflux Formation of 3-phenyl-1H-pyrazol-5(4H)-one derivatives with 42-90% yield
2 Bromomethylation Bromination of methyl groups or bromomethylbenzaldehyde intermediates, HBr/AcOH Introduction of bromomethyl substituent at 4-position of pyrazole
3 Alkylation with halogenated acetonitrile Bromoacetonitrile or chloroacetonitrile, cesium carbonate, acetonitrile, reflux 48h Formation of 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile; mixture of isomers separated by chromatography
4 Isomer separation Chromatography Isolation of pure 1-substituted pyrazole nitrile

Detailed Research Findings

  • Alkylation Conditions: Cesium carbonate is an effective base for the alkylation of pyrazoles with halogenated acetonitriles, providing good yields and facilitating the formation of the desired nitrile-substituted products.

  • Isomeric Mixtures: The formation of 1- and 2-substituted isomers is common, requiring chromatographic separation to obtain pure compounds. The ratio of isomers is approximately 1:0.8, indicating nearly equal formation of both regioisomers.

  • Spectroscopic Confirmation: The structure of the synthesized compounds is confirmed by nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), ensuring the correct substitution pattern and purity.

  • Synthetic Efficiency: The described methods are preparative, convenient, and reproducible, suitable for synthesizing a variety of pyrazole derivatives with nitrile functionalities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, potentially involving the phenyl ring or the bromomethyl group.

  • Reduction: The nitrile group can be reduced to an amine under catalytic hydrogenation conditions.

Common Reagents and Conditions

  • Oxidation: Agents like hydrogen peroxide or chromium trioxide.

  • Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.

  • Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Depending on the specific reagents and conditions, the major products can range from substituted pyrazoles to aminated derivatives, expanding the compound's chemical versatility.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is used as a building block for more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening potential bioactive compounds.

Biology and Medicine

This compound's derivatives have shown promise in medicinal chemistry, particularly as potential inhibitors of specific enzymes or receptors

Industry

In the industrial sector, its derivatives are explored as intermediates in the synthesis of agricultural chemicals, dyes, and materials science applications due to their robust chemical properties.

Mechanism of Action

The biological activity of 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile and its derivatives often involves interaction with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific structure of the derivative and its binding affinity to the target site, which can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Bromomethyl vs. Bromo Substituents

The target compound’s bromomethyl group (-CH₂Br) at the 4-position distinguishes it from analogs with direct bromine substitution (e.g., ). Bromomethyl enhances nucleophilic substitution (e.g., SN2 reactions) compared to aryl bromides, enabling alkylation or cross-coupling reactions . In contrast, bromo-substituted derivatives (e.g., CAS 925224-08-4 ) are more suited for halogen exchange or coupling via Buchwald-Hartwig amination.

Phenyl vs. Trifluoromethyl/Methoxy Groups

Comparatively, 3-CF₃ (CAS 2090949-57-6 ) and 5-(4-MeO-Ph) (CAS 134161-75-4 ) substituents modulate electronic properties: CF₃ is electron-withdrawing, while MeO-Ph is electron-donating.

Commercial and Research Status

  • notes discontinuation of 2-(4-Bromo-5-methyl-3-CF₃-1H-pyrazol-1-yl)acetonitrile, highlighting supply chain challenges for specialized brominated pyrazoles .

Biological Activity

The compound 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole and its derivatives are known for their diverse pharmacological properties, including antifungal, antitumor, and antiangiogenic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a bromomethyl group and a phenyl group, along with an acetonitrile moiety. The presence of these functional groups contributes to its biological activity.

Molecular Formula

  • Molecular Formula: C12H10BrN3

Structural Characteristics

  • The dihedral angle between the pyrazole and phenyl rings influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Target Organisms Activity
2-(4-bromomethyl)-3-phenylpyrazoleStaphylococcus aureus, E. coliInhibition observed
Other pyrazole derivativesC. albicansPercentage inhibition up to 21.65%

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Pyrazole derivatives have been linked to inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Study: Antitumor Efficacy

A study demonstrated that a related pyrazole derivative exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity.

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

Antiangiogenic Properties

Pyrazole derivatives have also been studied for their antiangiogenic properties, which are crucial in cancer treatment as they inhibit the formation of new blood vessels that tumors require for growth.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: Interaction with enzymes critical for microbial survival or tumor growth.
  • Receptor Binding: Modulation of receptor activity involved in cell proliferation and apoptosis.
  • DNA Interaction: Potential intercalation into DNA, disrupting replication in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile, and what critical reaction conditions should be monitored?

Answer: The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include bromination at the 4-position of the pyrazole ring and subsequent functionalization with acetonitrile. Critical parameters to monitor are:

  • Temperature control : Exothermic reactions during bromination require cooling (0–5°C) to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitution steps.
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve bromomethyl group introduction .
  • Purity assessment : Thin-layer chromatography (TLC) or HPLC should track intermediate purity at each stage .

Q. How can the structural identity and purity of this compound be validated?

Answer: A combination of spectroscopic and analytical methods is required:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromomethyl at C4, phenyl at C3) and acetonitrile linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~287.1 g/mol for C11_{11}H9_{9}BrN3_{3}) and isotopic patterns for bromine .
  • Infrared (IR) Spectroscopy : Peaks at ~2250 cm1^{-1} confirm the nitrile group .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (if applicable) .

Q. What are the stability profiles of this compound under varying storage conditions?

Answer: Stability studies should assess:

  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (25–200°C) identifies decomposition points.
  • Light sensitivity : UV-Vis spectroscopy monitors degradation under UV exposure (e.g., λ = 254 nm).
  • Humidity effects : Dynamic vapor sorption (DVS) tests hygroscopicity.
  • Long-term storage : Store at –20°C in amber vials with desiccants to prevent bromine loss or nitrile hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromomethyl group in further functionalization?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate transition states for SN2 reactions (e.g., substitution with amines or thiols).
  • Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing bond dissociation energies .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Answer: Discrepancies (e.g., NMR vs. X-ray bond lengths) require:

  • Dynamic effects analysis : Variable-temperature NMR probes conformational flexibility.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions influencing solid-state vs. solution structures .
  • Synchrotron XRD : High-resolution data resolves ambiguities in electron density maps .

Q. How can this compound be optimized for biological activity studies?

Answer: Derivatization approaches include:

  • Bioisosteric replacement : Substitute bromine with CF3_3 or iodine to modulate lipophilicity .
  • Prodrug design : Link acetonitrile to ester prodrugs for enhanced bioavailability.
  • In vitro screening : Use kinase inhibition assays (e.g., JAK2/STAT3 pathways) guided by pyrazole derivatives’ known anti-inflammatory/antitumor activity .

Q. What methodologies assess environmental fate and ecotoxicological impacts of this compound?

Answer: Adopt OECD guidelines for:

  • Hydrolysis studies : Test pH-dependent degradation (pH 4–9) with LC-MS monitoring .
  • Bioaccumulation potential : Use logP calculations (predicted ~2.5) and Daphnia magna assays.
  • Metabolite identification : High-resolution LC-QTOF-MS identifies transformation products in simulated wastewater .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile

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